4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine chemical structure and properties
4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine chemical structure and properties
This technical guide provides an in-depth analysis of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine , a molecule distinguished by its capacity for Excited-State Intramolecular Proton Transfer (ESIPT) and its utility as a privileged scaffold in medicinal chemistry.[1]
Structure, Photophysics, and Synthetic Applications[1][2]
Part 1: Executive Summary
4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine is a trisubstituted heterocyclic compound integrating a pyrimidine core with two phenyl rings and a phenolic moiety.[1][2] While structurally related to bioactive kinase inhibitors, its primary significance lies in its photophysical behavior. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl and the pyrimidine nitrogen facilitates Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism renders the molecule non-emissive in its neutral state but highly fluorescent upon protonation or environmental perturbation, making it a valuable candidate for acidochromic sensors, molecular logic gates, and organic light-emitting diode (OLED) materials.
Part 2: Molecular Architecture & Properties
2.1 Chemical Identity
| Property | Detail |
| IUPAC Name | 2-(4,6-diphenylpyrimidin-2-yl)phenol |
| Molecular Formula | C₂₂H₁₆N₂O |
| Molecular Weight | 324.38 g/mol |
| Core Scaffold | 2,4,6-Trisubstituted Pyrimidine |
| Key Functional Group | 2-Hydroxyphenyl (Salicyl) moiety at C2 |
| Solubility | Soluble in CH₂Cl₂, DMSO, THF; Insoluble in water |
2.2 Structural Analysis
The molecule features a "push-pull" electronic system where the electron-deficient pyrimidine ring acts as an acceptor, and the electron-rich phenyl/hydroxyphenyl groups act as donors.[1][2]
-
Intramolecular H-Bond: A critical hydrogen bond exists between the hydroxyl proton (donor) and the pyrimidine N1 atom (acceptor).[2] This locks the molecule in a planar conformation in the ground state (
), essential for the ESIPT process. -
Steric Factors: The phenyl rings at positions 4 and 6 are twisted relative to the pyrimidine plane in the ground state to minimize steric hindrance, but the molecule tends toward planarity in the excited state to maximize conjugation.[2]
Part 3: Photophysics & ESIPT Mechanism
The defining characteristic of this molecule is the ESIPT photocycle . Unlike standard fluorophores that emit from the same tautomer they absorb in, this molecule undergoes a structural rearrangement upon photoexcitation.
3.1 The ESIPT Cycle
-
Excitation (
): The molecule absorbs light in the UV region (approx. 340–360 nm) as the Enol (E) tautomer. -
Proton Transfer (
): In the excited state, the acidity of the hydroxyl group and the basicity of the pyrimidine nitrogen increase significantly. This drives an ultrafast proton transfer ( ps) to form the excited Keto (K)* tautomer. -
Deactivation:
-
Non-Radiative (Quenching): In solution, the
form often decays non-radiatively via a conical intersection, rendering the molecule "dark" (non-fluorescent). -
Radiative (Emission): In solid-state or restricted environments, the
form emits a photon (Stokes shifted, typically yellow/orange) to return to the ground state Keto ( ).
-
-
Back Proton Transfer (
): The ground state Keto form is unstable and rapidly reverts to the Enol form.
3.2 Acidochromism (The "Switch")
Protonation of the pyrimidine nitrogen (e.g., by TFA or HCl vapor) disrupts the intramolecular H-bond.[3] Without the H-bond, ESIPT is blocked.[1] The molecule is forced to emit from the locally excited Enol state, resulting in a dramatic appearance of blue/violet fluorescence . This "off-on" switching makes it an excellent sensor for acidic vapors.[1]
Figure 1: The ESIPT photocycle and acidochromic switching mechanism.
Part 4: Synthesis & Experimental Protocols
The synthesis of 4,6-diphenyl-2-(2-hydroxyphenyl)pyrimidine utilizes a biomimetic condensation strategy.[1] The most robust route involves the reaction of a 1,3-diketone with an amidine.
4.1 Synthetic Pathway (Cyclocondensation)
This method is preferred over the chalcone route for this specific target as it avoids the need for a separate oxidation step.
Reagents:
-
Precursor A: 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane)[1][2]
-
Precursor B: 2-Hydroxybenzamidine hydrochloride[1]
-
Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)[1][2]
-
Solvent: Ethanol or Ethanol/Water mixture[2]
Figure 2: One-pot cyclocondensation synthesis route.
4.2 Detailed Protocol
Step 1: Preparation of Reaction Mixture
-
In a 100 mL round-bottom flask, dissolve 1,3-diphenylpropane-1,3-dione (1.0 eq, 10 mmol) in 30 mL of ethanol.
-
Add 2-hydroxybenzamidine hydrochloride (1.0 eq, 10 mmol).
-
Add an aqueous solution of NaOH (2.5 eq, 25 mmol in 5 mL water). The excess base is required to neutralize the HCl salt and deprotonate the diketone.
Step 2: Reflux
-
Heat the mixture to reflux (approx. 80°C) with magnetic stirring.
-
Monitor by TLC (SiO₂, Hexane:Ethyl Acetate 4:1). The reaction typically completes within 4–6 hours.
Step 3: Work-up and Purification [1]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water.
-
Neutralize carefully with dilute HCl (1M) until pH ~7. A solid precipitate will form.
-
Filter the solid and wash copiously with water to remove inorganic salts.
-
Recrystallization: Purify the crude solid by recrystallization from hot ethanol or an ethanol/DCM mixture to yield colorless or pale yellow needles.
Step 4: Characterization
-
¹H NMR (CDCl₃, 400 MHz): Look for the singlet at the pyrimidine C5 position (approx. 7.8–8.0 ppm) and the deshielded phenolic -OH proton (approx. 13–14 ppm, indicative of H-bonding).[1]
-
MS (ESI+): Calculated [M+H]⁺ = 325.13.[1]
Part 5: Biological & Pharmacological Potential[4][5][6][7]
While the title compound is primarily a photophysical probe, its 2,4,6-trisubstituted pyrimidine scaffold is highly relevant to drug discovery.
-
Kinase Inhibition: The pyrimidine core mimics the adenine ring of ATP. Derivatives with similar substitution patterns (e.g., replacing the 2-hydroxyphenyl with a 2-aminophenyl or aniline) are potent inhibitors of kinases such as EGFR and VEGFR-2 .[1]
-
Antimicrobial Activity: Lipophilic pyrimidines disrupt bacterial cell membranes. The 4,6-diphenyl substitution provides the necessary lipophilicity for membrane penetration, while the 2-position allows for specific target binding.
-
Topoisomerase Inhibition: Planar, aromatic systems like this can intercalate into DNA or inhibit topoisomerase enzymes, suggesting potential antineoplastic activity.
Note to Researchers: To transition this molecule from a probe to a drug candidate, the 2-hydroxyphenyl group is often modified to block ESIPT (stabilizing the ground state) or replaced with a solubilizing group (e.g., morpholine or piperazine) to improve bioavailability.
Part 6: References
-
Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines. ACS Applied Materials & Interfaces, 2022.[1] [1]
-
Dual emission of ESIPT-capable 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines. Photochemical & Photobiological Sciences, 2022.[1]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity. Frontiers in Chemistry, 2023.
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry, 2017.[1]
